molecular formula C15H14F3NO2 B1361942 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline CAS No. 565166-66-7

2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B1361942
CAS No.: 565166-66-7
M. Wt: 297.27 g/mol
InChI Key: DICIENBIINLPFI-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C15H14F3NO2 It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an aniline moiety substituted with a trifluoromethyl group

Scientific Research Applications

2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 4-ethoxyphenol with 2,5-dichloronitrobenzene in the presence of a base to form the intermediate 2-(4-ethoxyphenoxy)-5-nitrobenzene. This intermediate is then reduced to the corresponding aniline derivative using a reducing agent such as iron powder or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder, catalytic hydrogenation, or sodium borohydride are used.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various aniline derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline
  • 2-(4-Ethoxyphenoxy)-4-(trifluoromethyl)aniline
  • 2-(4-Ethoxyphenoxy)-5-(difluoromethyl)aniline

Comparison: Compared to its similar compounds, 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the ethoxy and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-2-20-11-4-6-12(7-5-11)21-14-8-3-10(9-13(14)19)15(16,17)18/h3-9H,2,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICIENBIINLPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565166-66-7
Record name 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline
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